4-Bromobutanimidamide
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Overview
Description
4-Bromobutanimidamide is an organic compound with the molecular formula C4H9BrN2 It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutanimidamide typically involves the bromination of butanimidamide. One common method is the reaction of butanimidamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C4H9N2+Br2→C4H9BrN2+HBr
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of butanimidamide derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of this compound can yield butanimidamide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Butanimidamide derivatives.
Oxidation: Oxo derivatives of butanimidamide.
Reduction: Butanimidamide.
Scientific Research Applications
4-Bromobutanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromobutanimidamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobutanimidamide: Similar structure with a chlorine atom instead of bromine.
4-Fluorobutanimidamide: Contains a fluorine atom at the fourth position.
4-Iodobutanimidamide: Features an iodine atom in place of bromine.
Uniqueness: 4-Bromobutanimidamide is unique due to the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to form halogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
4-bromobutanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrN2/c5-3-1-2-4(6)7/h1-3H2,(H3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFRZZBIGYRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=N)N)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398884 |
Source
|
Record name | 4-bromobutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-37-5 |
Source
|
Record name | 4-bromobutanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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